

A-Z Guide to Organic Solvent Solubility of 1-(Chloroacetyl)-2-methylindoline

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Compound of Interest

Compound Name: 1-(Chloroacetyl)-2-methylindoline

Cat. No.: B089565

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Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of **1-(Chloroacetyl)-2-methylindoline**, a key intermediate in pharmaceutical synthesis. The document outlines the theoretical principles governing its solubility, presents a detailed experimental protocol for accurate solubility determination, and offers a qualitative solubility profile in a range of common organic solvents. This guide is intended to be a practical resource for researchers, chemists, and professionals in drug development and process chemistry, enabling informed solvent selection for synthesis, purification, and formulation.

Introduction: The Critical Role of Solubility Data

1-(Chloroacetyl)-2-methylindoline serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Understanding its solubility in different organic solvents is not merely an academic exercise; it is a fundamental prerequisite for efficient process development, enabling chemists to:

- **Optimize Reaction Conditions:** Selecting a solvent that fully dissolves reactants at the desired temperature is key to achieving optimal reaction kinetics and minimizing side-product formation.
- **Develop Robust Purification Strategies:** Knowledge of solubility is essential for designing effective crystallization and chromatography processes to isolate the target compound with high purity.

- **Ensure Analytical Accuracy:** Proper solvent choice is critical for preparing samples for analysis by techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), ensuring accurate quantification and impurity profiling.

This guide provides the foundational knowledge to make rational, science-driven decisions regarding solvent selection for processes involving **1-(Chloroacetyl)-2-methylindoline**.

Physicochemical Profile of 1-(Chloroacetyl)-2-methylindoline

To understand the solubility behavior of a compound, we must first examine its intrinsic physicochemical properties. **1-(Chloroacetyl)-2-methylindoline** is a tertiary amide, a class of compounds known for their distinct intermolecular forces.^[1]

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₂ ClNO	Calculated
Molecular Weight	209.67 g/mol	Calculated
Structure	A 2-methylindoline core N-acylated with a chloroacetyl group.	-
Key Functional Groups	Tertiary Amide, Alkyl Halide, Aromatic Ring	-
Predicted XLogP3	2.3	PubChem CID 466931 (Analogue) ^[2]

The molecule's structure features a polar tertiary amide group capable of acting as a hydrogen bond acceptor and engaging in strong dipole-dipole interactions.^[3] However, it lacks a hydrogen bond donor site on the amide nitrogen.^[1] The indoline ring system and the methyl group contribute to its nonpolar character. This amphiphilic nature suggests a nuanced solubility profile across solvents of varying polarities.

The Science of Solubility: Intermolecular Forces at Play

The principle of "like dissolves like" is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from solute-solvent interactions must overcome the energy required to break apart the solute's crystal lattice and the solvent's intermolecular attractions.

Key Interactions for **1-(Chloroacetyl)-2-methylindoline**:

- **Dipole-Dipole Interactions:** The highly polar amide carbonyl (C=O) bond is the primary site for strong dipole-dipole interactions with polar solvents like acetone, ethyl acetate, and dichloromethane.[3]
- **Van der Waals Forces (London Dispersion Forces):** The nonpolar indoline ring and methyl group interact favorably with nonpolar and moderately polar solvents through these weaker, transient forces.[4] Solvents like toluene and heptane will primarily interact via this mechanism.
- **Hydrogen Bonding:** As a tertiary amide, **1-(Chloroacetyl)-2-methylindoline** cannot self-associate through hydrogen bonds, which are strong intermolecular forces present in primary and secondary amides.[1] It can, however, act as a hydrogen bond acceptor at the carbonyl oxygen. This allows for favorable interactions with polar protic solvents like alcohols (e.g., methanol, ethanol), though its solubility may be limited compared to its solubility in polar aprotic solvents that do not need to disrupt their own strong hydrogen-bonding networks.

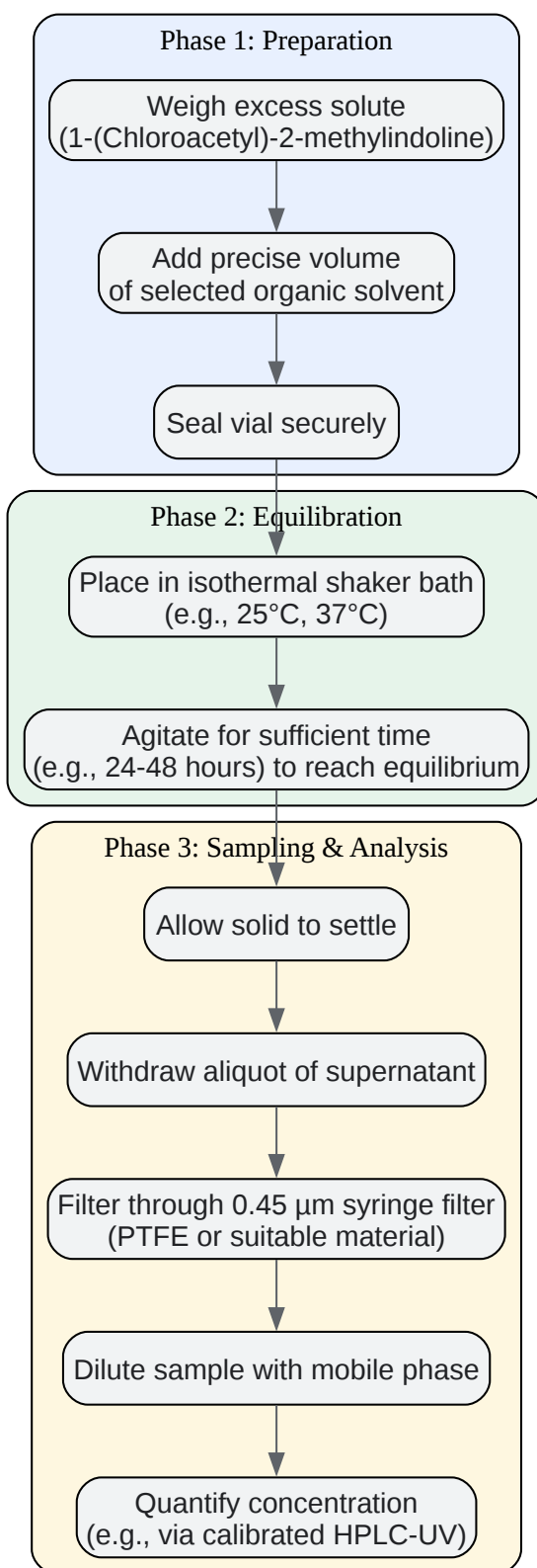
The interplay of these forces dictates the compound's solubility in any given solvent.

Experimental Protocol: Isothermal Shake-Flask Method

To ensure scientific rigor, solubility must be determined experimentally. The isothermal shake-flask method is a widely accepted and reliable technique for measuring equilibrium solubility.[5] This method involves agitating an excess of the solid compound in the chosen solvent at a constant temperature until equilibrium is reached.

Workflow for Solubility Determination

The following diagram outlines the standardized workflow for determining the equilibrium solubility of **1-(Chloroacetyl)-2-methylindoline**.



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Caption: Isothermal shake-flask solubility determination workflow.

Step-by-Step Methodology

Objective: To determine the equilibrium solubility of **1-(Chloroacetyl)-2-methylindoline** in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:

- **1-(Chloroacetyl)-2-methylindoline** (solid)
- Selected organic solvent (HPLC grade)
- Scintillation vials with screw caps
- Analytical balance
- Isothermal shaker water bath
- Syringes and 0.45 µm syringe filters (ensure filter compatibility with the solvent)
- Volumetric flasks and pipettes
- Calibrated High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

- **Preparation:** Add an excess amount of solid **1-(Chloroacetyl)-2-methylindoline** to a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
- **Solvent Addition:** Accurately add a known volume (e.g., 5.0 mL) of the test solvent to the vial.
- **Equilibration:** Securely cap the vial and place it in an isothermal shaker bath set to the desired temperature. Agitate the slurry for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached.^[6]
- **Sample Collection:** After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe.
- **Filtration:** Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove all undissolved solids. This step is critical to prevent artificially high results.

- Dilution: Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method.
- Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of the dissolved solute.
- Calculation: Calculate the solubility in mg/mL or mol/L by accounting for the dilution factor. Perform the experiment in triplicate to ensure reproducibility.[7]

Solubility Profile of 1-(Chloroacetyl)-2-methylindoline

While specific quantitative data for **1-(Chloroacetyl)-2-methylindoline** is not widely published, a qualitative solubility profile can be expertly inferred based on its structural similarity to other N-acylated indolines and the fundamental principles of intermolecular forces.[8][9] The following table provides a guide for solvent selection, categorized by solvent class.

Solvent Class	Representative Solvents	Predicted Solubility	Rationale
Polar Aprotic	Acetone, Acetonitrile, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)	Freely Soluble to Soluble	Strong dipole-dipole interactions between the solvent and the amide group of the solute are the dominant favorable force.[3] These solvents effectively solvate the polar part of the molecule.
Chlorinated	Dichloromethane (DCM), Chloroform	Freely Soluble	Similar to polar aprotic solvents, these can engage in strong dipole-dipole interactions. Their moderate polarity also accommodates the nonpolar indoline ring.
Esters	Ethyl Acetate	Soluble	Ethyl acetate is a good polar aprotic solvent that can act as a hydrogen bond acceptor and engage in dipole-dipole interactions, effectively dissolving the compound.[8]
Polar Protic	Methanol, Ethanol, Isopropanol	Soluble to Sparingly Soluble	These solvents can act as hydrogen bond acceptors for the solute's carbonyl group. However, the energy required to

break the solvent's own strong hydrogen-bonding network may limit solubility compared to aprotic solvents.[10]

Aromatic
Hydrocarbons

Toluene, Xylene

Slightly Soluble to
Sparingly Soluble

Solubility is driven by van der Waals interactions with the indoline ring. The polar amide group is not well-solvated, limiting overall solubility. Toluene is noted as a suspension solvent in related syntheses.[11]

Aliphatic
Hydrocarbons

Heptane, Hexane

Slightly Soluble to
Insoluble

These nonpolar solvents interact poorly with the highly polar amide group, leading to very low solubility. They are excellent choices as anti-solvents for crystallization.

Note: Solubility terms are based on USP definitions (e.g., Freely Soluble: <10 parts of solvent required for 1 part of solute; Soluble: 10-30 parts; Sparingly Soluble: 30-100 parts; Slightly Soluble: 100-1000 parts).[12]

Practical Applications & Strategic Solvent Selection

The solubility data presented provides a roadmap for strategic decision-making in the laboratory.

Synthesis and Reaction Medium

For reactions involving **1-(Chloroacetyl)-2-methylindoline**, polar aprotic solvents like Acetonitrile, THF, or DMF are often excellent choices. They provide a homogenous reaction environment without interfering with the reaction through active protons.

Purification by Crystallization

Crystallization requires a solvent system where the compound has high solubility at an elevated temperature and low solubility at a lower temperature.

- **Primary Solvent:** A polar protic solvent like ethanol or isopropanol is a good starting point.
- **Anti-Solvent:** A nonpolar aliphatic hydrocarbon like heptane or hexane is an ideal anti-solvent. Adding it to a concentrated solution of the product in the primary solvent will induce precipitation and crystallization, leading to a purified solid product.

The diagram below illustrates the logical flow for selecting a crystallization solvent system.

Caption: Decision workflow for crystallization solvent selection.

Conclusion

The solubility of **1-(Chloroacetyl)-2-methylindoline** is governed by its amphiphilic structure, possessing both a polar tertiary amide group and a nonpolar indoline ring. This leads to high solubility in polar aprotic and chlorinated solvents, moderate solubility in polar protic solvents, and poor solubility in nonpolar hydrocarbons. This understanding, combined with the robust experimental protocol provided, equips scientists and researchers with the necessary tools to optimize synthetic, purification, and analytical processes, thereby accelerating drug development timelines and ensuring process integrity.

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